3-(2-ethylbutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
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Description
3-(2-ethylbutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H21FN2O3 and its molecular weight is 368.408. The purity is usually 95%.
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Scientific Research Applications
Benzofuran Derivatives in Nanotechnology and Biomedical Applications
Benzene-1,3,5-tricarboxamides (BTAs), closely related to benzofuran derivatives, have shown significant promise in nanotechnology and biomedical applications due to their simple structure and ability to undergo supramolecular self-assembly. This assembly results in nanometer-sized rod-like structures stabilized by threefold H-bonding. Their multivalent nature has driven applications in the biomedical field, suggesting that benzofuran derivatives, by extension, could be used in similar applications (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Potential as Antimicrobial Agents
Benzofuran derivatives have been identified as having strong antimicrobial properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. This suggests that "3-(2-ethylbutanamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide" could potentially be explored for its antimicrobial capabilities. The development of novel benzofuran compounds as natural drug lead compounds highlights their importance in pharmaceutical research (Yu-hang Miao et al., 2019).
Role in Drug Development
Benzofuran is a core structure in numerous bioactive heterocycles with a broad range of biological activity, suggesting its derivatives, including "this compound," could play a significant role in developing anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory drugs. The presence of benzofuran in many bioactive compounds indicates its potential in creating effective treatments for various diseases (K. Dawood, 2019).
Properties
IUPAC Name |
3-(2-ethylbutanoylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-3-13(4-2)20(25)24-18-14-9-5-8-12-17(14)27-19(18)21(26)23-16-11-7-6-10-15(16)22/h5-13H,3-4H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGGJAQVAKYHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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